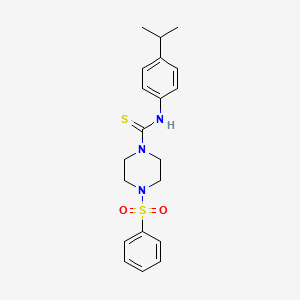
N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide, also known as PIPES, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound belongs to the piperazinecarbothioamide family, which is known for its diverse biological activities. PIPES has been shown to have potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The exact mechanism of action of N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has also been shown to induce the expression of certain genes that are involved in apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and tyrosine kinase, which are involved in cell growth and proliferation. N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has also been shown to induce the expression of certain genes that are involved in apoptosis, leading to the death of cancer cells. Additionally, N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is its potential as a cancer therapy. It has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis. Additionally, N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis. However, one of the limitations of N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is its potential toxicity. Further research is needed to determine the optimal dose and duration of treatment to minimize toxicity.
Future Directions
There are several potential future directions for research on N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide. One area of interest is the development of N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide-based drugs for cancer therapy. Further research is needed to determine the optimal dose and duration of treatment to maximize efficacy and minimize toxicity. Additionally, research is needed to determine the potential use of N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide and its potential interactions with other drugs.
Synthesis Methods
The synthesis of N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide can be achieved through several methods, including the reaction of 4-isopropylaniline with 4-chlorobenzenesulfonyl chloride, followed by the reaction with piperazine-1-carbothioamide. This method has been shown to yield high purity N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide with good yields.
Scientific Research Applications
N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis.
properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4-propan-2-ylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S2/c1-16(2)17-8-10-18(11-9-17)21-20(26)22-12-14-23(15-13-22)27(24,25)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGIMLJYYIRCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5761405.png)
![3-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761413.png)
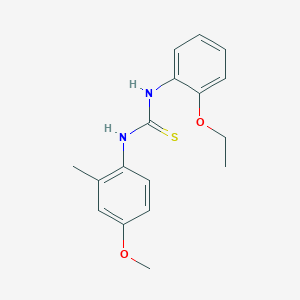
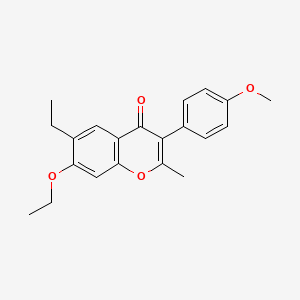
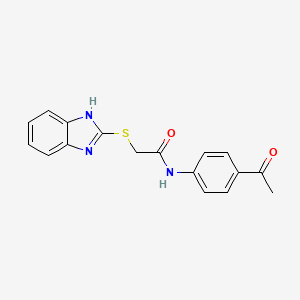
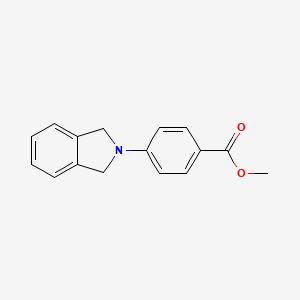
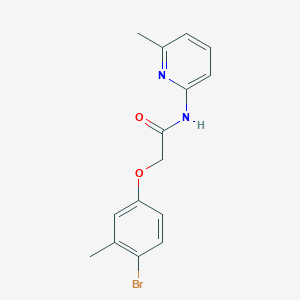
![N-methyl-3-(2-nitrophenyl)-N-[2-(2-pyridinyl)ethyl]-2-propen-1-amine](/img/structure/B5761454.png)
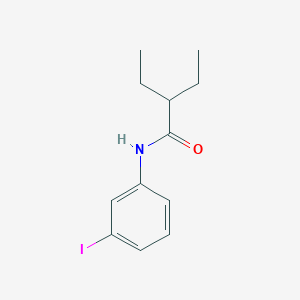
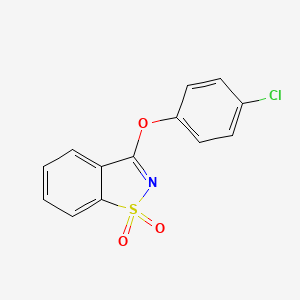
![N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5761470.png)
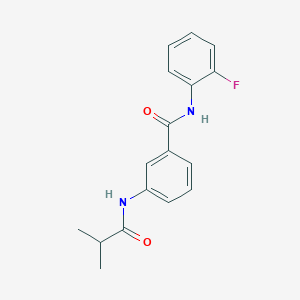
![ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5761489.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B5761503.png)